1-(Ethanesulfonyl)-3-isocyanatopiperidine
Description
1-(Ethanesulfonyl)-3-isocyanatopiperidine (CAS: 1016844-38-4) is a heterocyclic compound featuring a piperidine ring substituted with an ethanesulfonyl group at position 1 and an isocyanate group at position 2. Its molecular formula is C₈H₁₂N₂O₃S, with a molecular weight of 216.26 g/mol. The ethanesulfonyl group (C₂H₅SO₂) is an electron-withdrawing substituent, which enhances the electrophilicity of the isocyanate group (-NCO), making it reactive toward nucleophiles like amines and alcohols. This compound is primarily used in synthetic organic chemistry, particularly in the preparation of ureas, carbamates, and polyurethanes, where controlled reactivity is critical .
Key properties include:
- Reactivity: The isocyanate group undergoes addition reactions with nucleophiles, while the sulfonyl group stabilizes intermediates via resonance.
- Hazards: Like most isocyanates, it is moisture-sensitive, releasing toxic gases (e.g., CO₂) upon hydrolysis. Proper handling requires anhydrous conditions and personal protective equipment (PPE) to prevent respiratory and dermal exposure .
Properties
IUPAC Name |
1-ethylsulfonyl-3-isocyanatopiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c1-2-14(12,13)10-5-3-4-8(6-10)9-7-11/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJXGUGHPOXIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Ethanesulfonyl)-3-isocyanatopiperidine typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride and isocyanate reagents. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
1-(Ethanesulfonyl)-3-isocyanatopiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include ureas, carbamates, sulfonic acids, and sulfides.
Scientific Research Applications
1-(Ethanesulfonyl)-3-isocyanatopiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, potentially altering their activity or stability.
Medicine: It may serve as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)-3-isocyanatopiperidine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethanesulfonyl group can participate in redox reactions, influencing the oxidative state of the environment.
Comparison with Similar Compounds
(a) 1-[(4-Fluorophenyl)sulfonyl]-3-isocyanatopiperidine
- Molecular Formula : C₁₂H₁₃FN₂O₃S (MW: 284.31 g/mol) .
- Structural Difference : Replaces the aliphatic ethanesulfonyl group with an aromatic 4-fluorophenylsulfonyl moiety.
- Impact :
- The fluorine atom increases lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications.
- The aromatic sulfonyl group provides stronger electron-withdrawing effects, further activating the isocyanate group compared to the aliphatic variant.
- Applications : Likely used in drug discovery for covalent inhibitor synthesis .
(b) 1-Isocyanato-3-methoxy-2-methylpropane
- Molecular Formula: C₆H₁₁NO₂ (MW: 129.16 g/mol) .
- Structural Difference : A branched aliphatic isocyanate lacking a sulfonyl group.
- Impact: The absence of a sulfonyl group reduces electrophilicity, resulting in slower reaction kinetics. The methoxy group (-OCH₃) introduces steric hindrance and polarizability, altering solubility in non-polar solvents.
- Applications : Used in flexible polyurethane foams and coatings .
Piperidine Derivatives with Sulfonyl Groups
(a) [1-(Phenylsulfonyl)piperidin-3-yl]acetic Acid
- Molecular Formula: C₁₃H₁₇NO₄S (MW: 295.34 g/mol) .
- Structural Difference : Replaces the isocyanate with a carboxylic acid (-COOH) and uses a phenylsulfonyl group.
- Impact: The carboxylic acid enables salt formation and hydrogen bonding, increasing water solubility. Lacks the reactivity of isocyanates, making it suitable for non-covalent interactions in drug design.
- Applications : Intermediate in peptidomimetics and enzyme inhibitors .
(b) 1-(Ethylsulfonyl)azetidine-3-carboxylic Acid
- Molecular Formula: C₆H₁₁NO₄S (MW: 193.22 g/mol) .
- Structural Difference : Azetidine (4-membered ring) instead of piperidine, with a carboxylic acid substituent.
- Impact :
- The smaller ring increases ring strain, enhancing reactivity in ring-opening reactions.
- The carboxylic acid group introduces acidity (pKa ~2–3), unlike the neutral isocyanate.
- Applications : Building block for constrained peptides or β-turn mimetics .
Hazard Profile Comparison
Biological Activity
1-(Ethanesulfonyl)-3-isocyanatopiperidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H14N2O2S
- Molecular Weight : 194.27 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's unique structure allows it to interact with various biological targets, leading to its therapeutic potential.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests its potential as a lead compound for antibiotic development.
Anticancer Properties
The anticancer activity of this compound has also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit their function, disrupting crucial biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Growth inhibition | |
| Anticancer | Cancer cell lines | Induction of apoptosis |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity. The mechanism was hypothesized to involve disruption of cell wall synthesis. -
Cancer Cell Apoptosis :
In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a significant increase in caspase-3 activity, a marker for apoptosis. This suggests that the compound could be further explored for its potential in cancer therapy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
